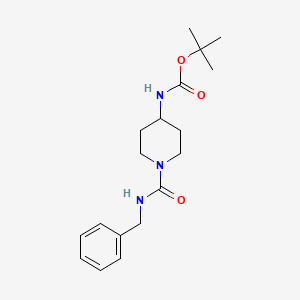
(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1-Benzylcarbamoyl-piperidin-4-yl)-carbamic acid tert-butyl ester, also known as tert-butyl (1-benzylpiperidin-4-yl)carbamate, is a compound with significant biological activity. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antimicrobial activity and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₈H₂₈N₂O₂
- Molecular Weight : 304.43606 g/mol
- CAS Number : 173340-23-3
- Purity : ≥ 95%
Antimicrobial Activity
Research indicates that derivatives of the piperidine class, including this compound, exhibit notable antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound demonstrated minimal inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| MRSA | 0.78 - 3.125 | Effective |
| VREfm | 0.78 - 3.125 | Effective |
| Staphylococcus epidermidis | Low concentrations | Effective |
| Escherichia coli | No activity | None |
The selectivity of the compound towards bacterial cells over mammalian cells was also noted, with no hemolytic activity observed against lung MCR-5 and skin BJ fibroblast cell lines .
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects. A study evaluated its impact on astrocyte cell viability in the presence of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's. The results indicated that the compound could enhance cell viability when co-administered with Aβ peptides, suggesting a protective role against neurotoxicity .
Study on Antimicrobial Activity
A comprehensive evaluation of various piperidine derivatives revealed that this compound exhibited strong bactericidal properties against both drug-susceptible and drug-resistant strains of Gram-positive bacteria. The study utilized a series of in vitro assays to determine the efficacy of the compound against biofilm-forming strains, demonstrating its potential as an effective antimicrobial agent .
Neuroprotection in Cell Models
In vitro studies conducted on differentiated THP-1 macrophages assessed the compound's ability to inhibit NLRP3-dependent pyroptosis, a form of programmed cell death associated with inflammation and neurodegeneration. The findings showed that treatment with this compound significantly reduced pyroptotic cell death compared to vehicle-treated controls .
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(benzylcarbamoyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)24-17(23)20-15-9-11-21(12-10-15)16(22)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHJQSSIIIXILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















